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molecular formula C13H13NO B8559103 2-Benzyl-6-methoxypyridine

2-Benzyl-6-methoxypyridine

Cat. No. B8559103
M. Wt: 199.25 g/mol
InChI Key: PUEAMUBDFAAVEE-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

A Grignard's reagent prepared from 123 ml of benzyl bromide, 30 g of magnesium and 400 ml of diethylether was slowly added dropwise into a mixture of 150 g of 2-bromo-6-methoxypyridine, 4.3 g of 1,3-bis(diphenylphosphino)propanenickel(II) chloride and 500 ml of tetrahydrofuran under stirring in an ice bath. After stirring overnight as it was, the mixture was extracted with an aqueous ammonium chloride solution and hexane. The organic phase was washed with water and then brine, dried over anhydrous magnesium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1% and 1.5% of ethyl acetate/hexane, to give 150 g of the target compound.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
1,3-bis(diphenylphosphino)propanenickel(II) chloride
Quantity
4.3 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].C(OCC)C.Br[C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[N:17]=1>CC(P(C1C=CC=CC=1)C1C=CC=CC=1)C.C1C=CC(PC2C=CC=CC=2)=CC=1.[Cl-].[Ni].O1CCCC1>[CH2:1]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[N:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
123 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
30 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC
Name
1,3-bis(diphenylphosphino)propanenickel(II) chloride
Quantity
4.3 g
Type
catalyst
Smiles
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Ni]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight as it
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an aqueous ammonium chloride solution and hexane
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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